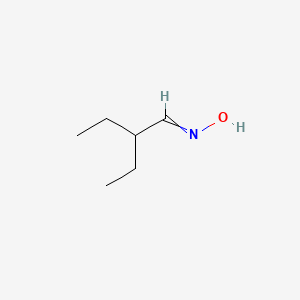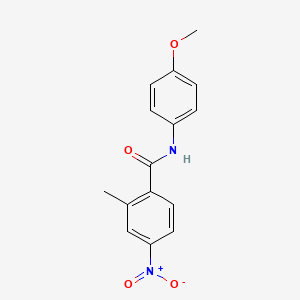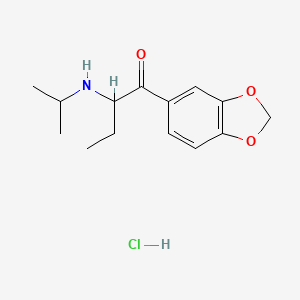![molecular formula C18H25ClN2O B14080612 R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
R 22,700 [AS Hydrochloride]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R 22,700 [AS Hydrochloride] is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R 22,700 [AS Hydrochloride] typically involves a multi-step process. The initial step often includes the reaction of a primary amine with a suitable halogenated compound under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of R 22,700 [AS Hydrochloride] is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
R 22,700 [AS Hydrochloride] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines are used, usually in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
R 22,700 [AS Hydrochloride] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.
Industry: R 22,700 [AS Hydrochloride] is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which R 22,700 [AS Hydrochloride] exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical outcome.
類似化合物との比較
R 22,700 [AS Hydrochloride] can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as R 22,600 [AS Hydrochloride] and R 22,800 [AS Hydrochloride] share structural similarities but differ in their reactivity and applications.
Uniqueness: R 22,700 [AS Hydrochloride] stands out due to its higher stability and broader range of applications, making it a more versatile compound in both research and industrial contexts.
特性
分子式 |
C18H25ClN2O |
|---|---|
分子量 |
320.9 g/mol |
IUPAC名 |
3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22) |
InChIキー |
ICLIXBRUSBYXEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)




![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)


![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)


